N,N-dimethylformamide;sulfur trioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1), also known as N,N-dimethylformamide-sulfur trioxide complex (DMF-SO3 complex), is a versatile reagent used in organic synthesis for various transformations. Its Lewis acidic nature allows it to activate various functional groups, facilitating reactions like:

- Acylation: DMF-SO3 complex can act as a mild and selective acylating agent for introducing acyl groups (R-CO-) onto various nucleophiles like alcohols, phenols, and amines []. This process is often preferred due to its milder reaction conditions compared to traditional methods using strong Lewis acids.

- Friedel-Crafts reactions: The complex can also be employed in Friedel-Crafts reactions, enabling the alkylation or acylation of aromatic rings. DMF-SO3 complex offers advantages like improved regioselectivity and reduced formation of byproducts compared to traditional Friedel-Crafts catalysts [].

- Cyclization reactions: The Lewis acidity of the complex promotes cyclization reactions, particularly in the formation of heterocyclic compounds. This property finds application in the synthesis of various biologically relevant molecules [].

Desulfurization:

DMF-SO3 complex exhibits interesting desulfurization properties. Studies have shown its effectiveness in removing sulfur from various organic compounds, including thiols, sulfides, and disulfides []. This capability makes it a valuable tool in the purification of organic materials and the synthesis of sulfur-free compounds.

Other Applications:

Beyond organic synthesis and desulfurization, DMF-SO3 complex finds applications in various other scientific research fields, including:

- Polymerization: The complex can act as an initiator or catalyst for the polymerization of various monomers, contributing to the development of novel polymeric materials [].

- Material Science: Studies explore the potential of DMF-SO3 complex in the preparation of functional materials with specific properties, such as solid electrolytes for batteries [].

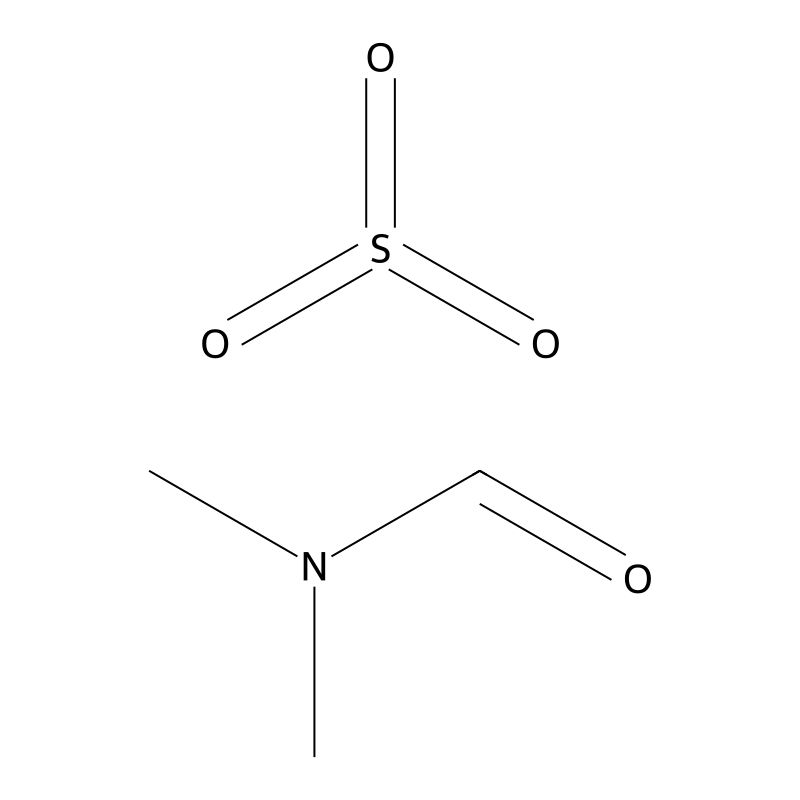

N,N-dimethylformamide; sulfur trioxide is a complex compound formed from N,N-dimethylformamide and sulfur trioxide. Its molecular formula is C₃H₇NO₄S, with a molecular weight of approximately 153.15 g/mol. This compound is notable for its unique structure, which allows it to serve as an effective reagent in various

The primary reactions involving N,N-dimethylformamide; sulfur trioxide include:

- Sulfonation Reactions: The compound acts as a sulfonating agent, introducing sulfonyl groups into organic substrates.

- Acylation Reactions: It can facilitate the acylation of amines and alcohols, enhancing the reactivity of these functional groups.

- Formation of Sulfonamides: The reaction with amines can yield sulfonamides, which are important intermediates in pharmaceutical synthesis.

These reactions are often characterized by their ability to proceed under mild conditions, making this compound valuable in synthetic organic chemistry.

N,N-dimethylformamide; sulfur trioxide can be synthesized through several methods:

- Direct Reaction: Combining N,N-dimethylformamide with sulfur trioxide under controlled conditions yields the complex.

- In Situ Generation: Sulfur trioxide can be generated in situ from oleum or sulfuric acid and reacted with N,N-dimethylformamide.

- Solvent-Free Methods: Recent advancements suggest that solvent-free conditions may be employed to enhance yield and reduce waste.

These methods highlight the compound's versatility in synthetic applications.

N,N-dimethylformamide; sulfur trioxide finds applications in various fields:

- Organic Synthesis: It is primarily used as a reagent for sulfonation and acylation reactions.

- Pharmaceutical Industry: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly sulfonamides.

- Polymer Chemistry: It can be utilized in the modification of polymers to introduce sulfonic acid groups, enhancing their properties.

Its utility across diverse chemical processes underscores its importance in both academic and industrial settings.

Interaction studies involving N,N-dimethylformamide; sulfur trioxide primarily focus on its reactivity with different substrates. Key findings include:

- Reactivity with Amines: The formation of sulfonamides indicates significant interaction with amine functional groups.

- Compatibility with Solvents: Studies suggest that the presence of polar aprotic solvents can influence the reactivity and stability of this complex during chemical transformations.

These interactions are crucial for optimizing reaction conditions in synthetic applications.

Several compounds share structural or functional similarities with N,N-dimethylformamide; sulfur trioxide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N,N-Dimethylacetamide | Similar amide group | Less reactive than N,N-dimethylformamide; sulfur trioxide |

| Dimethyl sulfoxide | Sulfur-containing | Acts as a solvent and has different reactivity patterns |

| Sulfuric acid | Strong oxidizer | More corrosive and less selective than N,N-dimethylformamide; sulfur trioxide |

| Acetic anhydride | Acylating agent | Less versatile compared to N,N-dimethylformamide; sulfur trioxide |

The uniqueness of N,N-dimethylformamide; sulfur trioxide lies in its dual functionality as both a solvent and a reactive agent, allowing for a wide range of chemical transformations that are not easily achievable with other similar compounds.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive